molecular formula C21H25FN2O2 B6488505 2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide CAS No. 899979-05-6

2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B6488505
CAS No.: 899979-05-6
M. Wt: 356.4 g/mol
InChI Key: QOEAKJWMOOMVRN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide, also known as FMM, is a synthetic chemical compound that has been studied for its potential applications in various scientific research areas. FMM has been studied for its potential applications in drug discovery, material science, and biochemistry. FMM has been found to be a useful tool for understanding biological processes, and its potential applications in drug discovery and material science have been explored.

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide has been studied for its potential applications in drug discovery and material science. In drug discovery, this compound is a useful tool for understanding biological processes and has been used in the development of novel drugs. This compound has also been studied for its potential applications in material science, where it has been used in the development of new materials with improved properties.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide has several advantages for use in lab experiments. This compound is a relatively inexpensive and readily available compound, and it is relatively stable and can be stored for long periods of time. This compound also has a relatively low toxicity, making it safe to use in lab experiments. However, this compound also has some limitations. This compound is a relatively small molecule, making it difficult to target specific proteins or macromolecules. In addition, this compound is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research involving 2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide. One potential direction is to further explore the potential applications of this compound in drug discovery and material science. Another potential direction is to further explore the mechanism of action of this compound and its potential effects on biochemical and physiological processes. Additionally, further research could be done to explore the potential of this compound to target specific proteins and macromolecules, as well as to investigate its potential for use in aqueous solutions. Finally, further research could be done to investigate the potential of this compound to be used in combination with other compounds for the development of new drugs and materials.

Synthesis Methods

2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide can be synthesized by a two-step reaction of 4-fluorophenylboronic acid with 2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl acetate in the presence of a palladium catalyst. The reaction occurs in a solvent such as toluene, and the resulting product is a white crystalline solid. The reaction is carried out at a temperature of 80-90°C, and the reaction time is usually 1-2 hours.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c1-16-2-6-18(7-3-16)20(24-10-12-26-13-11-24)15-23-21(25)14-17-4-8-19(22)9-5-17/h2-9,20H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEAKJWMOOMVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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